N-Boc-2-indolyldimethylsilanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-indolyldimethylsilanol typically involves the reaction of 2-indolyltrimethylsilane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-indolyldimethylsilanol primarily undergoes palladium-catalyzed cross-coupling reactions. These reactions are crucial in forming carbon-silicon bonds, which are valuable in organic synthesis .
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride.
Bases: Triethylamine or potassium carbonate.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products of these reactions are typically silicon-containing organic compounds, which can be further functionalized for various applications.
Scientific Research Applications
N-Boc-2-indolyldimethylsilanol is used in several scientific research applications:
Chemistry: As a silicon nucleophile in cross-coupling reactions, it helps in the synthesis of complex organic molecules.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Research into silicon-containing drugs and their pharmacological properties.
Industry: Used in the synthesis of silicon-based materials and polymers.
Mechanism of Action
The mechanism of action for N-Boc-2-indolyldimethylsilanol in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-silicon intermediate. This intermediate facilitates the transfer of the silicon group to the organic substrate, forming a new carbon-silicon bond .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylindole: Another silicon-containing indole derivative.
N-Boc-2-indolyltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a dimethylsilanol group.
Uniqueness
N-Boc-2-indolyldimethylsilanol is unique due to its hydroxydimethylsilyl group, which provides distinct reactivity compared to other silicon-containing indole derivatives. This makes it particularly useful in specific cross-coupling reactions where other silicon groups may not be as effective .
Properties
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3Si/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18/h6-10,18H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIKJGACIMUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478184 | |
Record name | N-Boc-2-indolyldimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784161-48-4 | |
Record name | N-Boc-2-indolyldimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.